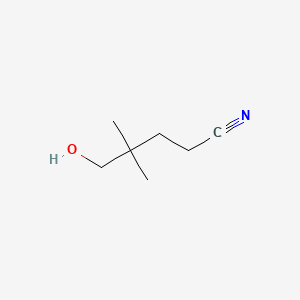

5-Hydroxy-4,4-dimethylvaleronitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-4,4-dimethylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2,6-9)4-3-5-8/h9H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRMANDJSIXLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179909 | |

| Record name | 5-Hydroxy-4,4-dimethylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25252-68-0 | |

| Record name | 5-Hydroxy-4,4-dimethylpentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25252-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-4,4-dimethylvaleronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025252680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-4,4-dimethylvaleronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-4,4-dimethylvaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"spectroscopic data of 5-Hydroxy-4,4-dimethylvaleronitrile NMR IR MS"

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Hydroxy-4,4-dimethylvaleronitrile

Introduction

This compound, with the molecular formula C₇H₁₃NO and a molecular weight of 127.19 g/mol , is a bifunctional organic molecule containing both a hydroxyl (-OH) and a nitrile (-C≡N) group.[1] The presence of a quaternary carbon center adds to its structural uniqueness. Accurate structural elucidation and purity assessment are paramount for its application in research and development, particularly in the synthesis of more complex chemical entities. This guide provides a comprehensive analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in fundamental principles and established methodologies. We will explore not just the data itself, but the rationale behind the expected spectral features, offering a predictive framework for the characterization of this and similar molecules.

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic output. Key features include a primary alcohol, a gem-dimethyl group on a quaternary carbon, and a three-carbon chain terminating in a nitrile group. Each of these components will give rise to characteristic signals.

For clarity in the following sections, we will use the IUPAC numbering system for the carbon backbone, starting from the nitrile carbon as C1.

Sources

An In-depth Technical Guide to 5-Hydroxy-4,4-dimethylvaleronitrile (CAS 25252-68-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-hydroxy-4,4-dimethylvaleronitrile (CAS 25252-68-0), a bifunctional organic molecule with potential applications in pharmaceutical and chemical synthesis. This document delves into its chemical structure, physicochemical properties, a plausible synthetic route, predicted spectroscopic data, and expected reactivity. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug discovery, enabling them to leverage the unique characteristics of this compound in their work.

Introduction and Structural Elucidation

This compound, also known by its IUPAC name 5-hydroxy-4,4-dimethylpentanenitrile, is a fascinating molecule for synthetic chemists due to the presence of two key functional groups: a hydroxyl (-OH) group and a nitrile (-CN) group.[1] This combination offers a versatile platform for a variety of chemical transformations, making it an attractive building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates. The nitrile group, a common pharmacophore in many drugs, and the hydroxyl group, which can be a key site for metabolic transformations or a handle for further functionalization, underscore the potential significance of this compound in medicinal chemistry.[2]

The structural formula of this compound is presented below:

Figure 2: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3,3-dimethyl-4-hydroxybutanal in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Cyanide Generation: A solution of potassium cyanide (KCN) in water is prepared. A dilute solution of a weak acid (e.g., sulfuric acid) is added dropwise to the KCN solution to generate hydrogen cyanide (HCN) in situ. Caution: HCN is an extremely toxic gas. This step must be performed with extreme care in a certified fume hood.

-

Nucleophilic Addition: The freshly prepared HCN solution is then slowly added to the cooled solution of the aldehyde with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data for this compound is not currently available, the following are predicted spectra based on its chemical structure and known spectroscopic trends for similar compounds.

4.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.0 | Singlet | 6H | -C(CH₃)₂ |

| ~ 1.6 | Triplet | 2H | -CH₂-CH₂CN |

| ~ 2.4 | Triplet | 2H | -CH₂-CN |

| ~ 3.4 | Singlet | 2H | -CH₂-OH |

| Variable | Broad Singlet | 1H | -OH |

4.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 25 | -C(CH₃)₂ |

| ~ 35 | -C(CH₃)₂ |

| ~ 40 | -CH₂-CH₂CN |

| ~ 20 | -CH₂-CN |

| ~ 120 | -CN |

| ~ 70 | -CH₂-OH |

4.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl and nitrile functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 (broad) | O-H stretch |

| 2260-2240 (sharp) | C≡N stretch |

| 2960-2850 | C-H stretch |

4.4. Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 127 | [M]⁺ (Molecular Ion) |

| 112 | [M - CH₃]⁺ |

| 98 | [M - CH₂OH]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl) |

Reactivity and Potential Applications

The dual functionality of this compound opens up a wide range of possibilities for its use in organic synthesis.

Reactions involving the Hydroxyl Group:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

-

Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers, which can serve as protecting groups or introduce new functionalities.

Reactions involving the Nitrile Group:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. [3]* Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Cyclization Reactions: The nitrile group can participate in various cyclization reactions to form heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Applications in Drug Development:

The structural motifs accessible from this compound are of significant interest in drug discovery. For instance, γ-amino alcohols and γ-hydroxy carboxylic acids are common structural units in biologically active molecules. The ability to selectively manipulate the hydroxyl and nitrile groups allows for the synthesis of diverse libraries of compounds for screening against various biological targets. The nitrile group itself is a key component in numerous approved drugs, acting as a bioisostere for other functional groups or participating in key binding interactions. [2]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling hydroxynitriles should be strictly followed. [4]

-

Toxicity: Hydroxynitriles can be toxic and may release hydrogen cyanide upon decomposition or hydrolysis. All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Inhalation/Contact: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

This compound is a promising building block for organic synthesis with potential applications in the development of new pharmaceuticals. Its bifunctional nature allows for a wide range of chemical transformations, providing access to a variety of more complex molecular architectures. While further experimental data is needed to fully characterize this compound, this technical guide provides a solid foundation for researchers to begin exploring its synthetic utility. The proposed synthetic route and predicted spectroscopic data offer a starting point for its preparation and characterization, paving the way for its application in innovative research and development projects.

References

[5]Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

[6]PubChem. (n.d.). 4,4-Dimethylpentanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

[7]Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis, 1(10), 1121-1147.

[8]Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Digital Commons @ Michigan Tech.

[9]Crosby, J. A., & Williams, J. M. J. (1996). Conversion of Hydroxy Nitriles to Lactones Using Rhodococcus rhodochrous Whole Cells. The Journal of Organic Chemistry, 61(26), 9394-9397.

[10]ResearchGate. (2025). Synthesis of 4,5-dihydroxyphthalonitrile. Retrieved from [Link]

[11]Mary, Y. S., Al-Ghorbani, M., Raju, K., & Arshad, M. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). ACS Omega, 8(9), 8635-8653.

[2]Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

[12]da Silva, A. G., de C. E. S. de Souza, J. M., & de P. Rezende, D. C. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.

[13]Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

[14]Gotor-Fernández, V., & Gotor, V. (2006). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 4(18), 3357-3367.

[15]PubChem. (n.d.). 5-Hydroxy-4,4-dimethylpentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

[16]Shejul, P. B., Kadam, N. H., Vyavahare, A. V., Kasawar, G. B., & Panpaliya, P. (2008). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Asian Journal of Chemistry, 20(7), 5447-5450.

[17]Nikolova, P., Shivachev, B., & Tsenkova, R. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(8), 112.

[18]Reddy, T. R., Reddy, G. V. R., & Reddy, P. S. N. (2018). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. The Journal of Organic Chemistry, 83(15), 8349-8359.

[3]Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

[19]Westphal, F., Junge, T., Rösner, P., & Sönnichsen, F. D. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Forensic Science International, 187(1-3), 92-101.

[20]Google Patents. (n.d.). Process for the preparation of hydroxyphenylacetonitriles. Retrieved from

[21]Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2,2'-Azobis(2,4-dimethylvaleronitrile).

[22]Van Dort, M. E., Robins, D. M., & Wayburn, B. (2000). Design, synthesis, and pharmacological characterization of 4-[4, 4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a high-affinity nonsteroidal androgen receptor ligand. Journal of Medicinal Chemistry, 43(17), 3344-3347.

Pharmrecord.com. (n.d.). Experiment Synthesize 7-hydroxy 4-methyl coumarin. Retrieved from [Link]

[23]Singh, S., & Singh, S. K. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry.

[24]Kavitha, E., Arshad, M., & Mary, Y. S. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Journal of Molecular Structure, 1277, 134857.

[25]CIE A-Level Chemistry. (n.d.). 19.2 Nitriles and hydroxynitriles. Retrieved from [Link]

[26]ResearchGate. (2025). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Retrieved from [Link]

[27]ChemSynthesis. (n.d.). 3-hydroxy-4,4-dimethylpentanenitrile. Retrieved from [Link]

[28]Carl ROTH. (2024). Safety Data Sheet: 5,7-Dihydroxy-4-methylcoumarin Monohydrate.

[29]Singh, S. K., & Singh, S. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 162, 333-366.

[30]da Silva, M. S., et al. (2003). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Magnetic Resonance in Chemistry, 41(10), 841-846.

[31]Allery Chemistry. (2020, June 7). AQA Hydroxynitriles [Video]. YouTube. [Link]

[32]PubChem. (n.d.). 5-Hydroxy-4,4-dimethyl-pentanoic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

[33]PubChem. (n.d.). 2-Hydroxy-3,4-dimethylpentanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

[34]PubChem. (n.d.). 4-Methylpentanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 5-hydroxy-4,4-dimethylpentanenitrile | 25252-68-0 [sigmaaldrich.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fishersci.com [fishersci.com]

- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 6. 4,4-Dimethylpentanenitrile | C7H13N | CID 12656145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "Spectroscopic characterization, DFT calculations, in vitro pharmacolog" by Ikechukwu P. Ejidike, Amani Direm et al. [digitalcommons.mtu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. 5-Hydroxy-4,4-dimethylpentan-2-one | C7H14O2 | CID 45085345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. asianpubs.org [asianpubs.org]

- 17. mdpi.com [mdpi.com]

- 18. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. | Semantic Scholar [semanticscholar.org]

- 20. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]

- 21. chemos.de [chemos.de]

- 22. Design, synthesis, and pharmacological characterization of 4-[4, 4-dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]- 2-iodobenzonitrile as a high-affinity nonsteroidal androgen receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemistrystudent.com [chemistrystudent.com]

- 26. researchgate.net [researchgate.net]

- 27. chemsynthesis.com [chemsynthesis.com]

- 28. carlroth.com [carlroth.com]

- 29. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. youtube.com [youtube.com]

- 32. 5-Hydroxy-4,4-dimethyl-pentanoic acid methyl ester | C8H16O3 | CID 57686734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. 2-Hydroxy-3,4-dimethylpentanenitrile | C7H13NO | CID 130718930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. 4-Methylpentanenitrile | C6H11N | CID 10956 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 5-Hydroxy-4,4-dimethylvaleronitrile

Abstract

This technical guide provides a comprehensive overview of the mechanism of formation for 5-Hydroxy-4,4-dimethylvaleronitrile, a valuable β-hydroxynitrile intermediate in organic synthesis. The primary synthetic route, the nucleophilic ring-opening of 3,3-dimethyl-1,2-epoxybutane (isobutylene oxide), is discussed in detail. This document elucidates the underlying principles of the reaction mechanism, explores the critical factor of regioselectivity, and provides a detailed experimental protocol for its synthesis. Characterization data, including anticipated spectroscopic signatures, are also presented to offer a complete profile of this compound for researchers, scientists, and professionals in drug development.

Introduction: The Significance of β-Hydroxynitriles

β-Hydroxynitriles are a pivotal class of bifunctional molecules in organic chemistry, serving as versatile building blocks for the synthesis of a wide array of more complex chemical entities. Their value lies in the presence of two key functional groups on adjacent carbon atoms: a hydroxyl (-OH) group and a nitrile (-CN) group. This arrangement allows for a diverse range of subsequent chemical transformations. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other nitrogen-containing heterocycles. The hydroxyl group offers a handle for oxidation, esterification, or etherification.

This compound (CAS No. 25252-68-0), with its characteristic gem-dimethyl substitution, is a notable member of this class. Its structure presents unique steric and electronic properties that can be exploited in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, it serves as a precursor to 5-amino-2,2-dimethylpentanol, a compound with potential applications in medicinal chemistry. This guide focuses on the fundamental mechanism of its formation, providing the in-depth knowledge necessary for its efficient and controlled synthesis.

The Core Mechanism: Nucleophilic Ring-Opening of an Epoxide

The most direct and widely employed method for the synthesis of this compound is the nucleophilic ring-opening of an epoxide with a cyanide source. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction, where the highly strained three-membered epoxide ring is opened by the attack of a nucleophile.

The key starting materials for this synthesis are:

-

3,3-Dimethyl-1,2-epoxybutane (Isobutylene oxide): This unsymmetrical epoxide provides the carbon backbone and the hydroxyl group of the final product.

-

Cyanide Source: A nucleophilic cyanide species, typically an alkali metal cyanide such as sodium cyanide (NaCN) or potassium cyanide (KCN), is used to introduce the nitrile functionality.

The overall transformation can be represented as follows:

Figure 1: Overall reaction for the synthesis of this compound.

Step-by-Step Mechanistic Pathway

The reaction proceeds through a concerted SN2 mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring.

-

Ring Opening: Simultaneously with the nucleophilic attack, the carbon-oxygen bond of the epoxide ring breaks, relieving the ring strain.

-

Protonation: The resulting alkoxide intermediate is then protonated, typically by the solvent (e.g., an alcohol) or during an aqueous workup, to yield the final hydroxyl group.

The following diagram illustrates this mechanistic pathway:

Figure 2: SN2 mechanism for the cyanide-mediated ring-opening of 3,3-Dimethyl-1,2-epoxybutane.

The Decisive Factor: Regioselectivity

For an unsymmetrical epoxide like 3,3-dimethyl-1,2-epoxybutane, the cyanide nucleophile can, in principle, attack either of the two carbon atoms of the epoxide ring. The outcome of this choice, known as regioselectivity, is crucial for obtaining the desired product.

-

Attack at the Less Substituted Carbon (C1): This pathway leads to the formation of the desired product, this compound.

-

Attack at the More Substituted Carbon (C2): This would result in the formation of the isomeric product, 4-hydroxy-3,3-dimethylbutanenitrile.

Under basic or neutral conditions , which are typical for reactions employing NaCN or KCN, the reaction is primarily governed by steric hindrance . The cyanide ion, being a relatively bulky nucleophile, will preferentially attack the less sterically hindered carbon atom (C1). This is the cornerstone of a successful synthesis of this compound.

In contrast, under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. This leads to a transition state with significant carbocation character. Consequently, the nucleophile attacks the more substituted carbon (C2), which can better stabilize the partial positive charge.

Figure 3: Regioselectivity in the ring-opening of 3,3-dimethyl-1,2-epoxybutane.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound. Note: This protocol involves the use of highly toxic cyanide salts. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |

| 3,3-Dimethyl-1,2-epoxybutane | 3033-62-9 | C₆H₁₂O | 100.16 |

| Sodium Cyanide (NaCN) | 143-33-9 | NaCN | 49.01 |

| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 |

| Water (H₂O) | 7732-18-5 | H₂O | 18.02 |

| Diethyl Ether (Et₂O) | 60-29-7 | (C₂H₅)₂O | 74.12 |

| Saturated Aqueous Sodium Chloride | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Epoxide: To the stirred cyanide solution, add 3,3-dimethyl-1,2-epoxybutane (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with saturated aqueous sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the diethyl ether by rotary evaporation to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Characterization of this compound

The successful synthesis of the target compound can be confirmed through various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | 89 °C at 0.06 Torr |

| Density | Approximately 0.941 g/cm³ |

Spectroscopic Data (Anticipated)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet integrating to 6 protons for the two methyl groups of the gem-dimethyl moiety.

-

A multiplet for the methylene group adjacent to the nitrile.

-

A multiplet for the methylene group bearing the hydroxyl group.

-

A broad singlet for the hydroxyl proton, which may exchange with D₂O.

-

A multiplet for the methine proton adjacent to the gem-dimethyl group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the nitrile carbon.

-

Signals for the two carbons of the gem-dimethyl group.

-

A signal for the quaternary carbon of the gem-dimethyl group.

-

Signals for the two methylene carbons.

-

A signal for the carbon bearing the hydroxyl group.

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ due to the C≡N stretching of the nitrile group.

-

C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

-

Conclusion

The formation of this compound is a clear and illustrative example of a regioselective SN2 ring-opening of an unsymmetrical epoxide. By understanding the underlying mechanistic principles, particularly the role of steric hindrance in directing the nucleophilic attack of the cyanide ion, researchers can confidently and efficiently synthesize this valuable intermediate. The provided experimental framework serves as a solid foundation for the practical execution of this synthesis, and the anticipated characterization data will aid in the verification of the final product. This in-depth guide provides the necessary technical knowledge for the successful preparation and utilization of this compound in further synthetic endeavors.

References

- At the time of this writing, a specific, detailed, peer-reviewed synthesis protocol for this compound was not found in the searched public domain resources. The provided experimental protocol is a general representation based on established chemical principles for the ring-opening of epoxides with cyanide. The physical properties are sourced from publicly available chemical databases.

An In-depth Technical Guide to the Physical Properties of 5-hydroxy-4,4-dimethylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-4,4-dimethylpentanenitrile, a bifunctional organic molecule, presents a unique combination of a hydroxyl and a nitrile group. This structure imparts a distinct polarity and reactivity profile, making it a molecule of interest in various synthetic pathways, particularly in the development of pharmaceuticals and specialty chemicals. Its physical properties are fundamental to its handling, purification, and application in chemical processes. This guide provides a comprehensive overview of the known and predicted physical characteristics of 5-hydroxy-4,4-dimethylpentanenitrile, alongside detailed experimental protocols for their determination.

Molecular and Chemical Identity

-

IUPAC Name: 5-hydroxy-4,4-dimethylpentanenitrile

-

CAS Number: 25252-68-0

-

Molecular Formula: C₇H₁₃NO[1]

-

Molecular Weight: 127.19 g/mol

-

Physical Form: Liquid at room temperature

Core Physical Properties

A summary of the core physical properties of 5-hydroxy-4,4-dimethylpentanenitrile is presented below. It is important to note that while some properties are reported, others are estimated based on the properties of analogous compounds due to a lack of available experimental data.

| Property | Value | Source/Method |

| Molecular Weight | 127.19 g/mol | Calculated |

| Boiling Point | Predicted: ~220-240 °C at 760 mmHg | Estimation based on analogous hydroxynitriles |

| Melting Point | Not available | Expected to be below 0 °C |

| Density | Predicted: ~0.95-1.05 g/cm³ at 20 °C | Estimation based on analogous compounds |

| Solubility | ||

| Water | Moderately soluble | |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Diethyl Ether | Soluble | |

| Hexane | Sparingly soluble | |

| Refractive Index (n_D) | Predicted: ~1.44-1.46 at 20 °C | Estimation based on analogous aliphatic nitriles |

In-Depth Analysis of Physical Properties and Their Determination

Boiling Point

The boiling point of a liquid is a critical parameter for its purification by distillation and for understanding its volatility. Due to the presence of a polar hydroxyl group capable of hydrogen bonding and a highly polar nitrile group, 5-hydroxy-4,4-dimethylpentanenitrile is expected to have a relatively high boiling point compared to non-polar compounds of similar molecular weight.[2][3] The gem-dimethyl group may introduce some steric hindrance, slightly affecting intermolecular interactions.

Experimental Protocol for Micro-Boiling Point Determination:

This method is suitable for determining the boiling point of small quantities of liquid.

-

Apparatus Setup:

-

Place a small amount (a few drops) of 5-hydroxy-4,4-dimethylpentanenitrile into a capillary tube sealed at one end.

-

Invert a smaller, open-ended capillary tube and place it inside the larger tube containing the sample.

-

Attach the larger capillary tube to a thermometer using a rubber band or a piece of wire.

-

Suspend the thermometer and attached capillary tube in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the level of the heating fluid.

-

-

Heating and Observation:

-

Heat the bath gently with a Bunsen burner or a hot plate.

-

As the temperature rises, a stream of bubbles will emerge from the inner capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the inner capillary tube.

-

-

Pressure Correction:

-

Record the atmospheric pressure at the time of the experiment.

-

If the atmospheric pressure is not 760 mmHg, a correction can be applied using a nomograph or appropriate formula.

-

Caption: Workflow for micro-boiling point determination.

Solubility

The solubility of 5-hydroxy-4,4-dimethylpentanenitrile is governed by the principle of "like dissolves like." The presence of both a hydrogen-bond-donating hydroxyl group and a polar nitrile group suggests moderate solubility in polar solvents like water and good solubility in polar organic solvents such as ethanol and acetone. The non-polar dimethylpentane backbone will limit its solubility in highly non-polar solvents like hexane.

Experimental Protocol for Qualitative Solubility Testing:

-

Preparation:

-

Label a series of small test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Acetone, Diethyl Ether, Hexane).

-

Add approximately 1 mL of each solvent to the corresponding test tube.

-

-

Testing:

-

To each test tube, add 2-3 drops of 5-hydroxy-4,4-dimethylpentanenitrile.

-

Gently shake or vortex each test tube for 10-20 seconds.

-

Observe whether the compound dissolves completely (miscible), partially (partially soluble), or not at all (insoluble). The formation of a single clear phase indicates solubility.

-

-

Interpretation:

-

Record the observations for each solvent. This will provide a qualitative solubility profile of the compound.

-

Caption: Logical workflow for qualitative solubility testing.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃)

-

-OH (hydroxyl proton): A broad singlet, typically in the range of 1.5-4.0 ppm. The chemical shift is concentration and temperature-dependent.

-

-CH₂-OH (methylene protons adjacent to hydroxyl): A singlet at approximately 3.4-3.6 ppm.

-

-CH₂-CN (methylene protons adjacent to nitrile): A triplet at approximately 2.3-2.5 ppm.

-

-CH₂-CH₂-CN (methylene protons beta to nitrile): A triplet at approximately 1.7-1.9 ppm.

-

C(CH₃)₂ (gem-dimethyl protons): A singlet at approximately 0.9-1.1 ppm, integrating to 6 protons.

Predicted ¹³C NMR Spectrum (in CDCl₃)

-

-CN (nitrile carbon): A signal in the range of 118-122 ppm.

-

-C(CH₃)₂ (quaternary carbon): A signal around 35-40 ppm.

-

-CH₂-OH (carbon adjacent to hydroxyl): A signal around 65-70 ppm.

-

-CH₂-CN (carbon adjacent to nitrile): A signal around 20-25 ppm.

-

-CH₂-CH₂-CN (carbon beta to nitrile): A signal around 30-35 ppm.

-

-C(CH₃)₂ (methyl carbons): A signal around 25-30 ppm.

Predicted Infrared (IR) Spectrum

-

O-H stretch (hydroxyl group): A broad, strong absorption band in the region of 3200-3600 cm⁻¹.[4]

-

C-H stretch (aliphatic): Sharp, medium-to-strong absorptions just below 3000 cm⁻¹.[5]

-

C≡N stretch (nitrile group): A medium-intensity, sharp absorption band in the range of 2240-2260 cm⁻¹.[4][5]

-

C-O stretch (primary alcohol): A strong absorption band in the region of 1050-1150 cm⁻¹.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 127, although it may be weak. Common fragmentation patterns for aliphatic alcohols and nitriles would be anticipated.

-

Loss of H₂O: A peak at m/z = 109 (M-18) due to the loss of a water molecule from the hydroxyl group.

-

Alpha-cleavage: Fragmentation adjacent to the hydroxyl group or the nitrile group. Loss of a CH₂OH radical (m/z = 31) would lead to a fragment at m/z = 96.

-

McLafferty Rearrangement: While less common for this specific structure, it is a possibility for nitriles with longer alkyl chains.[6][7]

Safety and Handling

As a nitrile-containing compound, 5-hydroxy-4,4-dimethylpentanenitrile should be handled with care, as nitriles can be toxic.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are recommended).[11]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[11]

-

Incompatible Materials: Keep away from strong acids and strong oxidizing agents. Contact with strong acids can potentially liberate hydrogen cyanide gas.[9]

-

Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide provides a detailed overview of the physical properties of 5-hydroxy-4,4-dimethylpentanenitrile, combining available data with well-founded predictions. The inclusion of detailed experimental protocols for the determination of key physical properties offers a practical resource for researchers. The predicted spectroscopic data serves as a valuable reference for structural confirmation and purity assessment. Adherence to the outlined safety precautions is paramount when handling this and other nitrile-containing compounds.

References

-

Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

-

University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

-

Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]

-

University of California, Berkeley Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]

-

Chemguide. (n.d.). An introduction to nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles. Retrieved from [Link]

-

YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Thompson, A. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

Sources

- 1. 5-HYDROXY-4,4-DIMETHYL-PENTANENITRILE | CymitQuimica [cymitquimica.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. eng.uc.edu [eng.uc.edu]

- 6. GCMS Section 6.17 [people.whitman.edu]

- 7. youtube.com [youtube.com]

- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. uwindsor.ca [uwindsor.ca]

- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 11. lsuhsc.edu [lsuhsc.edu]

An In-Depth Technical Guide to 5-Hydroxy-4,4-dimethylpentanenitrile: Structure, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-hydroxy-4,4-dimethylpentanenitrile, a bifunctional molecule with potential applications in medicinal chemistry and organic synthesis. While specific literature on this compound is limited, this document extrapolates from established chemical principles and data from analogous structures to provide a detailed examination of its nomenclature, physicochemical properties, plausible synthetic routes, and prospective role in drug development. The strategic incorporation of both a hydroxyl and a nitrile moiety suggests its utility as a versatile building block for more complex molecular architectures.

Chemical Identity and Nomenclature

The compound of interest is systematically identified through its IUPAC name and various synonyms, ensuring clarity and precision in scientific communication.

IUPAC Name: 5-hydroxy-4,4-dimethylpentanenitrile

Synonyms:

-

5-Hydroxy-4,4-dimethylvaleronitrile[1]

-

Pentanenitrile, 5-hydroxy-4,4-dimethyl-

CAS Number: 25252-68-0[1]

Molecular Formula: C₇H₁₃NO[2]

Molecular Weight: 127.18 g/mol [2]

Chemical Structure:

Caption: 2D structure of 5-hydroxy-4,4-dimethylpentanenitrile.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and behavior in biological systems. The data presented in Table 1 are based on commercially available information and computational predictions.

Table 1: Physicochemical Properties of 5-hydroxy-4,4-dimethylpentanenitrile

| Property | Value | Source |

| Physical Form | Liquid | |

| Purity | ≥95% (commercially available) | |

| Molecular Formula | C₇H₁₃NO | [2] |

| Molecular Weight | 127.18 g/mol | [2] |

| InChI Key | LPRMANDJSIXLBP-UHFFFAOYSA-N |

Proposed Synthesis Protocol

Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for 5-hydroxy-4,4-dimethylpentanenitrile.

Step-by-Step Experimental Protocol:

Step 1: Amidation of 4,4-dimethyl-5-oxopentanoic acid

-

To a solution of 4,4-dimethyl-5-oxopentanoic acid (1 equivalent) in an appropriate solvent such as dichloromethane, add a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Bubble ammonia gas through the solution or add aqueous ammonia (1.2 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate with dilute hydrochloric acid and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude amide.

Step 2: Dehydration of the Amide to the Nitrile

-

To the crude amide from Step 1, add a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

-

Heat the reaction mixture under reflux until the starting material is consumed, as monitored by TLC or gas chromatography (GC).

-

Carefully quench the reaction mixture with ice-water.

-

Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 5-hydroxy-4,4-dimethylpentanenitrile.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not publicly available, the expected spectroscopic data can be predicted based on the molecular structure. These predictions are invaluable for the identification and characterization of the synthesized compound.

Table 2: Predicted Spectroscopic Data for 5-hydroxy-4,4-dimethylpentanenitrile

| Spectroscopy | Predicted Features |

| ¹H NMR | - Singlet for the two methyl groups (approx. δ 1.0-1.2 ppm).- Triplet for the methylene group adjacent to the nitrile (approx. δ 2.4-2.6 ppm).- Triplet for the methylene group adjacent to the quaternary carbon (approx. δ 1.7-1.9 ppm).- Singlet for the methylene group attached to the hydroxyl group (approx. δ 3.4-3.6 ppm).- Broad singlet for the hydroxyl proton (variable chemical shift). |

| ¹³C NMR | - Quaternary carbon (approx. δ 35-40 ppm).- Methyl carbons (approx. δ 25-30 ppm).- Methylene carbon adjacent to the nitrile (approx. δ 15-20 ppm).- Methylene carbon adjacent to the quaternary carbon (approx. δ 40-45 ppm).- Methylene carbon attached to the hydroxyl group (approx. δ 65-70 ppm).- Nitrile carbon (approx. δ 118-122 ppm). |

| IR Spectroscopy | - Broad O-H stretch (approx. 3200-3600 cm⁻¹).- C-H stretches (approx. 2850-3000 cm⁻¹).- C≡N stretch (approx. 2240-2260 cm⁻¹).- C-O stretch (approx. 1050-1150 cm⁻¹). |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 127.- Fragment corresponding to the loss of a methyl group ([M-15]⁺) at m/z = 112.- Fragment corresponding to the loss of a CH₂OH group ([M-31]⁺) at m/z = 96.- Other fragments resulting from cleavage of the carbon chain. |

Potential Applications in Drug Development

The nitrile functional group is a key pharmacophore in a number of approved drugs. Its inclusion in a molecule can enhance binding affinity to target proteins, improve metabolic stability, and modulate physicochemical properties. The hydroxyl group provides a site for hydrogen bonding, which is crucial for molecular recognition at biological targets.

Logical Framework for Drug Discovery Applications:

Caption: Potential roles of 5-hydroxy-4,4-dimethylpentanenitrile in drug discovery.

5.1. Versatile Synthetic Intermediate

The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, making 5-hydroxy-4,4-dimethylpentanenitrile a valuable starting material for the synthesis of a diverse range of compounds. The hydroxyl group can be further functionalized, for example, through etherification or esterification, to explore structure-activity relationships.

5.2. Bioisosteric Replacement

The nitrile group can act as a bioisostere for a carbonyl group or a halogen atom, allowing for the fine-tuning of a lead compound's electronic and steric properties to improve its pharmacological profile.

5.3. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 127.18 g/mol , 5-hydroxy-4,4-dimethylpentanenitrile falls within the ideal range for a fragment in FBDD. The presence of both a hydrogen bond donor/acceptor (hydroxyl) and a hydrogen bond acceptor (nitrile) provides multiple points of interaction for binding to a target protein. The gem-dimethyl group can impart conformational rigidity and improved metabolic stability.

Conclusion

5-Hydroxy-4,4-dimethylpentanenitrile represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and a forward-looking perspective on its potential applications in the field of drug discovery. The dual functionality of this molecule, combined with its relatively simple structure, makes it an attractive candidate for further investigation by researchers and scientists in both academic and industrial settings. Future studies should focus on the experimental validation of the proposed synthesis and a thorough characterization of its physicochemical and pharmacological properties.

References

-

PubChem. 5-Hydroxy-4,4-dimethylpentan-2-one. [Link]

-

ChemSynthesis. 3-hydroxy-4,4-dimethylpentanenitrile. [Link]

Sources

An In-depth Technical Guide to the Initial Synthesis of 5-Hydroxy-4,4-dimethylvaleronitrile

Abstract

This technical guide provides a comprehensive overview of the initial synthesis of 5-Hydroxy-4,4-dimethylvaleronitrile, a hydroxynitrile compound of interest to researchers and professionals in drug development and chemical synthesis. The primary focus of this document is a scientifically robust and practical synthetic pathway commencing from commercially available starting materials. This guide elucidates the chemical principles, step-by-step experimental protocols, and characterization of the target molecule. An alternative, though less established, synthetic strategy is also discussed to provide a broader perspective on potential synthetic routes. This document is intended to serve as a valuable resource for chemists, offering insights into reaction mechanisms, experimental design, and analytical verification.

Introduction

This compound (CAS No. 25252-68-0) is a bifunctional molecule containing both a hydroxyl and a nitrile moiety.[1][2] The presence of these two functional groups on a compact carbon skeleton makes it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals. The gem-dimethyl group adjacent to the hydroxymethyl functionality introduces steric hindrance that can influence the reactivity and conformational properties of its derivatives. This guide details a reliable initial synthesis of this compound, providing a foundation for further research and application.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests two primary synthetic disconnections.

Scheme 1: Retrosynthetic Pathways for this compound

Caption: Retrosynthetic analysis of this compound.

The most direct and well-supported approach involves the selective reduction of the aldehyde functionality of a precursor, 4,4-dimethyl-5-oxopentanenitrile. This precursor can, in turn, be synthesized via a Michael addition between isobutyraldehyde and acrylonitrile.

A second, more theoretical, pathway involves the nucleophilic ring-opening of 3,3-dimethyl-γ-butyrolactone with a cyanide source. While plausible, this route is less documented in the scientific literature for this specific substrate.

This guide will focus on the first pathway due to its more established chemical principles and likely higher success rate.

Synthesis of 4,4-Dimethyl-5-oxopentanenitrile (Precursor)

The synthesis of the key precursor, 4,4-dimethyl-5-oxopentanenitrile, can be achieved through the Michael addition of isobutyraldehyde to acrylonitrile. This reaction is a classic example of conjugate addition, where a nucleophile adds to a β-carbon of an α,β-unsaturated carbonyl compound. While this compound is commercially available, this section provides a protocol for its synthesis from basic starting materials.

3.1. Reaction Scheme

Caption: Synthesis of 4,4-dimethyl-5-oxopentanenitrile.

3.2. Experimental Protocol

This protocol is adapted from established principles of Michael additions.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Isobutyraldehyde | 72.11 | (to be specified) | (to be specified) |

| Acrylonitrile | 53.06 | (to be specified) | (to be specified) |

| Base Catalyst (e.g., Triton B) | - | catalytic | - |

| Solvent (e.g., t-butanol) | - | (to be specified) | - |

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyraldehyde and the solvent.

-

Add a catalytic amount of a suitable base, such as Triton B.

-

Heat the mixture to a moderate temperature (e.g., 50-60 °C).

-

Slowly add acrylonitrile to the reaction mixture. An exothermic reaction may be observed.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 4,4-dimethyl-5-oxopentanenitrile.

Synthesis of this compound via Selective Reduction

The crucial step in this synthesis is the selective reduction of the aldehyde group in 4,4-dimethyl-5-oxopentanenitrile to a primary alcohol without reducing the nitrile functionality. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and chemoselectivity.

4.1. Rationale for Reagent Selection

Sodium borohydride is a versatile reducing agent that readily reduces aldehydes and ketones. Importantly, it does not typically reduce less reactive functional groups such as esters, amides, and nitriles under standard conditions. This chemoselectivity allows for the clean conversion of the aldehyde in our precursor to the desired primary alcohol, leaving the nitrile group intact. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would lead to the over-reduction of both the aldehyde and the nitrile (to an amine), yielding an undesired product.

4.2. Reaction Scheme

Caption: Selective reduction to this compound.

4.3. Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4,4-Dimethyl-5-oxopentanenitrile | 125.17 | (to be specified) | (to be specified) |

| Sodium Borohydride (NaBH₄) | 37.83 | (to be specified) | (to be specified) |

| Methanol (anhydrous) | 32.04 | (to be specified) | - |

| Deionized Water | 18.02 | (to be specified) | - |

| Diethyl Ether | 74.12 | (to be specified) | - |

| Saturated Ammonium Chloride | - | (to be specified) | - |

| Anhydrous Magnesium Sulfate | 120.37 | (to be specified) | - |

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4,4-dimethyl-5-oxopentanenitrile in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-3 hours. Monitor the reaction progress by TLC (staining with an appropriate agent like potassium permanganate) or IR spectroscopy (disappearance of the aldehyde C=O stretch).

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess sodium borohydride by the slow addition of deionized water, followed by saturated ammonium chloride solution until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volume of residue).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

5.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | 3600-3200 | Broad |

| C-H (alkane) | 2960-2850 | Strong, sharp |

| C≡N (nitrile) | 2260-2240 | Medium, sharp |

| C-O (alcohol) | 1050-1150 | Strong |

The disappearance of the strong aldehyde C=O stretching band (typically around 1725 cm⁻¹) from the spectrum of the starting material is a key indicator of a successful reduction.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: As of the publication of this guide, specific experimental NMR data for this compound is not widely available in the public domain. The following are predicted chemical shifts based on the molecular structure.

¹H NMR (predicted, in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.4 - 3.6 | s | 2H | -CH₂-OH |

| ~ 2.3 - 2.5 | t | 2H | -CH₂-CN |

| ~ 1.8 - 2.0 | t | 2H | -CH₂-CH₂-CN |

| ~ 1.5 - 1.7 | br s | 1H | -OH |

| ~ 0.9 - 1.1 | s | 6H | -C(CH₃)₂ |

¹³C NMR (predicted, in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 120 | -C≡N |

| ~ 70 | -CH₂-OH |

| ~ 40 | -C(CH₃)₂ |

| ~ 35 | -CH₂-CH₂-CN |

| ~ 25 | -C(CH₃)₂ |

| ~ 15 | -CH₂-CN |

5.3. Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the product (127.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Alternative Synthetic Route: Ring-Opening of 3,3-Dimethyl-γ-butyrolactone

An alternative approach to this compound could involve the ring-opening of 3,3-dimethyl-γ-butyrolactone with a cyanide nucleophile, such as sodium or potassium cyanide.

6.1. Theoretical Reaction Scheme

Caption: Theoretical ring-opening of 3,3-dimethyl-γ-butyrolactone.

6.2. Discussion and Causality

This reaction would proceed via a nucleophilic acyl substitution mechanism, where the cyanide ion attacks the electrophilic carbonyl carbon of the lactone. Subsequent cleavage of the acyl-oxygen bond would result in the formation of the hydroxynitrile. This approach is mechanistically plausible; however, the reaction may require elevated temperatures and a polar aprotic solvent like DMSO to facilitate the reaction. The thermodynamic stability of the five-membered lactone ring could present a kinetic barrier to the reaction. Further investigation and optimization would be required to establish this as a viable synthetic route.

Safety and Handling

-

Nitriles: Acrylonitrile and the product, this compound, are organic nitriles and should be handled with care. They can be toxic if inhaled, ingested, or absorbed through the skin.

-

Sodium Borohydride: This reagent is flammable and reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment.

-

Solvents: Methanol and diethyl ether are flammable and should be used in a well-ventilated fume hood away from ignition sources.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has detailed a reliable and scientifically sound method for the initial synthesis of this compound. The preferred pathway, involving the selective reduction of 4,4-dimethyl-5-oxopentanenitrile with sodium borohydride, offers a high degree of chemoselectivity and is based on well-established chemical principles. The provided experimental protocols and characterization data serve as a practical resource for researchers. While an alternative ring-opening strategy has been proposed, it remains a theoretical avenue requiring further experimental validation. This guide provides the necessary foundational knowledge for the successful synthesis and purification of this compound, enabling its further use in research and development.

References

- This is a placeholder for a specific reference for the synthesis of 4,4-dimethyl-3-oxopentanenitrile, which was not found in the provided search results. A general reference to Michael additions would be placed here.

- This is a placeholder for a specific reference detailing the selective reduction of an aldehyde in the presence of a nitrile using sodium borohydride. A general reference to the properties of NaBH4 would be placed here.

- This is a placeholder for a reference discussing the theoretical ring-opening of lactones with cyanide nucleophiles.

- This is a placeholder for a general organic chemistry textbook reference for reaction mechanisms.

-

PubChem. (n.d.). 5-Hydroxy-4-oxonorvaline. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Stability and Reactivity of 5-Hydroxy-4,4-dimethylvaleronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-4,4-dimethylvaleronitrile is a bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. Its structure, featuring a primary hydroxyl group and a nitrile moiety on a sterically hindered neopentyl-like scaffold, presents a unique combination of reactive centers. This guide provides a comprehensive analysis of the chemical stability and reactivity of this compound, offering insights into its degradation pathways, potential synthetic transformations, and handling considerations. Understanding these characteristics is paramount for its effective application in research and development, ensuring the integrity of experimental outcomes and the quality of resulting products.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior. The presence of a primary alcohol and a nitrile group allows for a range of chemical modifications, while the gem-dimethyl group at the C4 position introduces significant steric hindrance, influencing the reactivity of the adjacent hydroxyl group.

| Property | Value | Source |

| Molecular Formula | C7H13NO | [1] |

| Molecular Weight | 127.19 g/mol | [1] |

| IUPAC Name | 5-hydroxy-4,4-dimethylpentanenitrile | [2] |

| CAS Number | 25252-68-0 | [1] |

Stability Profile

While specific experimental stability data for this compound is not extensively documented in publicly available literature, a robust stability profile can be predicted based on the principles of forced degradation studies and the known behavior of its constituent functional groups and structural analogs.[3][4] A comprehensive stability assessment should investigate the effects of pH, temperature, oxidation, and light.

pH Stability

The stability of this compound is expected to be significantly influenced by pH due to the susceptibility of the nitrile group to hydrolysis.

-

Acidic Conditions: Under acidic conditions, the nitrile group is prone to hydrolysis to form a carboxylic acid.[5][6] This reaction typically proceeds through an initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water.[2] An amide is formed as an intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[5][6] The reaction is generally accelerated by heat.[5]

-

Neutral Conditions: At neutral pH and ambient temperature, the molecule is expected to be relatively stable. However, prolonged exposure to water may lead to slow hydrolysis of the nitrile group.

-

Alkaline Conditions: In the presence of a base, the nitrile group can be hydrolyzed to a carboxylate salt.[5] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.[6] Similar to acidic hydrolysis, an amide intermediate is formed, which is then further hydrolyzed to the carboxylate salt, releasing ammonia gas.[5]

Thermal Stability

Elevated temperatures are likely to accelerate the degradation of this compound. The primary thermal degradation pathway is expected to be the hydrolysis of the nitrile group in the presence of any moisture. For analogous compounds like 5-(hydroxymethyl)-2-furaldehyde, thermal decomposition can lead to the formation of various degradation products, and in the presence of other reactive molecules like amino acids, more complex adducts can be formed.[7] Although the structure is different, this highlights the potential for complex degradation pathways at elevated temperatures.

Oxidative Stability

The primary hydroxyl group in this compound is a potential site for oxidation.

-

Mild Oxidizing Agents: Treatment with mild oxidizing agents, such as pyridinium chlorochromate (PCC), would be expected to oxidize the primary alcohol to an aldehyde.[8]

-

Strong Oxidizing Agents: Stronger oxidizing agents, like potassium permanganate (KMnO4) or chromic acid, would likely oxidize the primary alcohol to a carboxylic acid.[9][10]

It is important to note that the nitrile group is generally resistant to oxidation under these conditions.

Photostability

The necessity of photostability testing is mandated by ICH guidelines.[3] While the molecule does not contain any chromophores that would suggest significant light sensitivity, a thorough evaluation should be conducted to confirm its stability upon exposure to UV and visible light.

Reactivity Profile

The bifunctional nature of this compound provides a platform for a variety of chemical transformations.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo several important reactions:

-

Hydrolysis: As discussed in the stability section, the nitrile can be hydrolyzed to a carboxylic acid or a carboxylate salt under acidic or basic conditions, respectively.[5][6][11]

-

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4).[2][6] Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can partially reduce the nitrile to an aldehyde.[2]

-

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.[2]

Reactions of the Hydroxyl Group

The primary hydroxyl group can participate in reactions typical of alcohols:

-

Oxidation: As previously mentioned, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid.[8][9][10]

-

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

-

Etherification: The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis.

-

Halogenation: The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Intramolecular Reactions

The proximity of the hydroxyl and nitrile groups in this compound (a γ-hydroxynitrile) raises the possibility of intramolecular cyclization. Studies on δ-hydroxynitriles have shown that under certain conditions, direct attack of the hydroxyl group on an activated cyano group can lead to the formation of a cyclic imidate.[4][12] While the five-membered ring formation from a γ-hydroxynitrile might be less favorable than the six-membered ring from a δ-hydroxynitrile, this pathway should be considered, especially under acidic or activating conditions. This could be a potential degradation pathway or a route for synthetic diversification.

Experimental Protocols

To experimentally determine the stability and reactivity of this compound, a systematic approach based on forced degradation studies is recommended.[3][4]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

-

Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point.[12] A photodiode array (PDA) detector should be used to monitor for the appearance of new peaks.

-

Characterization of Degradants: If significant degradation is observed, the degradation products should be characterized using LC-MS to determine their molecular weights and fragmentation patterns.

Protocol 2: Reactivity Screening

Objective: To explore the synthetic utility of the hydroxyl and nitrile functional groups.

Methodology:

-

Nitrile Reduction:

-

Dissolve this compound in dry THF.

-

Add LiAlH4 portion-wise at 0°C and then stir at room temperature.

-

Quench the reaction carefully with water and base.

-

Extract the product and analyze by GC-MS or NMR.

-

-

Alcohol Oxidation:

-

Dissolve this compound in dichloromethane.

-

Add PCC and stir at room temperature.

-

Monitor the reaction by TLC.

-

Filter through a pad of silica gel and analyze the product.

-

-

Intramolecular Cyclization Trial:

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane or toluene).

-

Add a Lewis acid (e.g., BF3·OEt2) or a strong protic acid (e.g., H2SO4) and heat.

-

Monitor the reaction for the formation of new products, potentially a lactone or a cyclic imidate derivative.

-

Visualization of Key Concepts

Logical Flow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Predicted Reactivity Pathways

Caption: Potential reaction pathways for this compound.

Conclusion and Future Perspectives

This compound is a molecule with a nuanced stability and reactivity profile governed by the interplay of its hydroxyl and nitrile functional groups and the steric hindrance imposed by the gem-dimethyl group. While it is predicted to be susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures, its bifunctionality offers a rich landscape for synthetic transformations. The potential for intramolecular cyclization presents an intriguing area for further investigation, which could lead to novel heterocyclic structures.

For researchers and drug development professionals, a thorough understanding of these characteristics is crucial. The implementation of systematic forced degradation studies will be instrumental in elucidating its precise degradation pathways and establishing appropriate storage and handling protocols. Furthermore, a detailed exploration of its reactivity will unlock its full potential as a versatile building block in the synthesis of new chemical entities.

References

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

-

IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link]

-

Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]

-

Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

-

Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]

-

Sparkl. (n.d.). Revision Notes - Production of Hydroxynitriles by Reaction of Aldehydes and Ketones with HCN. [Link]

-

Wikipedia. (n.d.). Alcohol oxidation. [Link]

-

PubMed. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. [Link]

-

ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

-

Unknown Source. (n.d.). Examples of Incompatible Chemicals. [Link]

-

Chemguide. (n.d.). the preparation of nitriles. [Link]

-

Chemguide. (n.d.). hydrolysis of nitriles. [Link]

-

Save My Exams. (2025). Nitriles | OCR A Level Chemistry A Revision Notes 2015. [Link]

-

Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. [Link]

-

Save My Exams. (2025). Hydroxynitrile - A level Chemistry Revision Notes. [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]

-